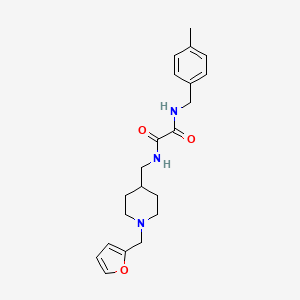

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold (N1-C(O)-C(O)-N2) with two distinct substituents:

- N1-substituent: A piperidin-4-ylmethyl group modified with a furan-2-ylmethyl moiety at the piperidine nitrogen.

- N2-substituent: A 4-methylbenzyl group, contributing hydrophobic interactions and steric bulk.

This compound belongs to a class of oxalamides explored for diverse biological applications, including antiviral agents (e.g., HIV entry inhibitors) and flavoring agents.

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-16-4-6-17(7-5-16)13-22-20(25)21(26)23-14-18-8-10-24(11-9-18)15-19-3-2-12-27-19/h2-7,12,18H,8-11,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSOQJCWOYCMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 1-(furan-2-ylmethyl)piperidine with a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

-

Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Final Coupling: : The final step involves coupling the oxalamide intermediate with 4-methylbenzylamine. This step is typically performed under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxalamide moiety can be reduced to form amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Oxidation of the furan ring can yield furanones.

Reduction: Reduction of the oxalamide can produce primary or secondary amines.

Scientific Research Applications

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Metabolic Stability

- Thiazole-containing analogs (e.g., Compounds 8–11): Hydroxyethyl groups increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Key Research Findings

Piperidine vs. Pyrrolidine : Piperidine-containing oxalamides (e.g., Compound 8) demonstrate higher antiviral potency than pyrrolidine analogs (e.g., Compound 14), likely due to improved conformational flexibility and target engagement .

Substituent Effects :

- Hydrophobic groups (e.g., 4-methylbenzyl in the target compound) enhance membrane permeability but may reduce aqueous solubility.

- Electron-withdrawing groups (e.g., 4-chlorophenyl in GMC-3) increase metabolic resistance but risk hepatotoxicity .

Stereochemistry : Stereoisomer mixtures (e.g., Compound 9) show reduced activity compared to single enantiomers (e.g., Compound 11), emphasizing the need for chiral resolution in drug development .

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Piperidine Ring : Known for various therapeutic effects.

- Furan Moiety : Enhances reactivity and contributes to pharmacological properties.

- Oxalamide Group : Implicated in interactions with biological targets.

The molecular formula of the compound is , with a molecular weight of 385.5 g/mol. Its specific structure may influence its biological activity significantly.

Inhibition Studies

Preliminary studies indicate that this compound exhibits significant inhibitory effects on various enzymes, particularly those involved in cancer pathways.

Table 1: Summary of Biological Activities

The mechanism of action is believed to involve:

- Hydrogen Bonding : The piperidine ring forms hydrogen bonds with amino acid side chains in target proteins.

- π-π Interactions : The furan moiety participates in π-π interactions with aromatic residues, enhancing binding affinity.

- Metal Ion Chelation : The oxalamide group may chelate metal ions, potentially inhibiting metalloenzymes critical in disease pathways.

HIV Entry Inhibition

Research has shown that compounds similar to this compound can inhibit HIV entry by blocking the gp120-CD4 interaction. For instance, analogs like NBD-556 and NBD-557 demonstrated potent activity against HIV strains, suggesting that this class of compounds could be further developed into effective antiviral agents .

Cancer Pathway Inhibition

In vitro studies have indicated that the compound may inhibit specific cancer pathways. For example, preliminary molecular docking studies suggest effective binding to active sites of enzymes related to cancer proliferation. Further research is needed to confirm these findings through extensive in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.